5-[(2,6-dimethylpyrimidin-4-yl)amino]-N-methyl-1H-indole-2-carboxamide

Catalog No.
S7504846
CAS No.
M.F
C16H17N5O
M. Wt
295.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(2,6-dimethylpyrimidin-4-yl)amino]-N-methyl-1H-...

Product Name

5-[(2,6-dimethylpyrimidin-4-yl)amino]-N-methyl-1H-indole-2-carboxamide

IUPAC Name

5-[(2,6-dimethylpyrimidin-4-yl)amino]-N-methyl-1H-indole-2-carboxamide

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

InChI

InChI=1S/C16H17N5O/c1-9-6-15(19-10(2)18-9)20-12-4-5-13-11(7-12)8-14(21-13)16(22)17-3/h4-8,21H,1-3H3,(H,17,22)(H,18,19,20)

InChI Key

MKAFGCLIHQXOFG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)C)NC2=CC3=C(C=C2)NC(=C3)C(=O)NC

Canonical SMILES

CC1=CC(=NC(=N1)C)NC2=CC3=C(C=C2)NC(=C3)C(=O)NC
5-[(2,6-dimethylpyrimidin-4-yl)amino]-N-methyl-1H-indole-2-carboxamide, also known as known as AG-221 or ivosidenib, is a small molecule inhibitor of the mutated isocitrate dehydrogenase 1 (IDH1) enzyme, which is involved in the development and progression of certain types of cancer. This compound was first developed by Agios Pharmaceuticals and was approved by the US FDA for the treatment of acute myeloid leukemia (AML) with the IDH1 mutation in 2018. This paper will provide an overview of the physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of AG-221.
AG-221 is a pale yellow solid with a molecular formula of C19H20N6O and a molecular weight of 344.4 g/mol. It has a melting point of 234-236°C and a solubility of 0.43 mg/mL in water. AG-221 is stable under neutral and acidic conditions, but it is unstable under basic conditions due to hydrolysis.
AG-221 can be synthesized using various methods, including reductive amination, Suzuki coupling, and amidation reactions. The most commonly used synthetic route involves the condensation of 4-chloro-5-cyanopyrimidine with N-methylanthranilic acid to produce AG-221. The synthesized compound is then purified using reverse-phase high-performance liquid chromatography (HPLC), and its purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Various analytical methods have been used to characterize AG-221, including NMR spectroscopy, mass spectrometry, X-ray crystallography, and HPLC. These techniques allow researchers to confirm the identity and purity of the compound and to determine its physical and chemical properties.
AG-221 is a potent and selective inhibitor of the IDH1 enzyme, which is involved in the pathogenesis of many types of cancer. Inhibition of this enzyme results in the accumulation of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which leads to the differentiation and apoptosis of cancer cells. The selectivity of AG-221 for IDH1-mutated cancer cells makes it a promising therapeutic agent for the treatment of blood and solid malignancies.
AG-221 has been extensively evaluated for its toxicity and safety in preclinical and clinical studies. The compound has been shown to be well-tolerated in animal models and humans, with no significant adverse effects reported. However, further studies are needed to assess the long-term safety and toxicity of AG-221.
AG-221 has been used in various scientific experiments to study the role of IDH1 mutations in cancer. It has been shown to induce differentiation and apoptosis of cancer cells in vitro and in vivo and to inhibit tumor growth in animal models. AG-221 has also been used in clinical trials to evaluate its efficacy and safety for the treatment of AML, glioma, chondrosarcoma, and other types of cancer.
AG-221 is currently being evaluated in several clinical trials for the treatment of various types of cancer. The results of these studies have been promising, and the compound has shown significant efficacy in patients with IDH1-mutated AML and glioma. AG-221 is also being evaluated for its potential use in combination with other anticancer agents to improve treatment outcomes.
AG-221 has significant potential for use in the treatment of cancer and has implications for various fields of research and industry. It may be used to develop new therapeutic agents for the treatment of IDH1-mutated cancers and may also be used in the development of diagnostic tools to identify patients with IDH1 mutations.
While AG-221 has shown significant promise in the treatment of cancer, there are some limitations to its use. One major limitation is the development of resistance to the compound, which may reduce its long-term efficacy. Further research is needed to identify strategies to overcome this limitation and to develop more potent and selective inhibitors of the IDH1 enzyme. Additionally, there is a need for more research on the long-term safety and toxicity of AG-221, particularly with regards to its potential effects on normal cell metabolism.
for research on AG-221 include the development of combination therapies that may enhance its anti-cancer effects and reduce the development of resistance. Researchers may also explore the potential use of AG-221 in other diseases that are associated with IDH1 mutations, such as gliomas, chondrosarcomas, and other types of solid tumors. Further studies are also needed to elucidate the molecular mechanisms by which AG-221 exerts its anti-cancer effects and to identify its potential role in cancer prevention and therapy.

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

295.14331018 g/mol

Monoisotopic Mass

295.14331018 g/mol

Heavy Atom Count

22

Dates

Last modified: 01-05-2024

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